molecular formula C12H9N5O B1611694 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine CAS No. 851371-58-9

4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine

Cat. No.: B1611694
CAS No.: 851371-58-9
M. Wt: 239.23 g/mol
InChI Key: QGQIVJFMLHWCGD-UHFFFAOYSA-N
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Description

4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a furan ring fused to a bipyrimidine structure, which imparts unique chemical and physical properties. The presence of the furan ring contributes to its aromaticity and potential reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, which can be synthesized through the Vilsmeier-Haack reaction involving furan and a formylating agent such as dimethylformamide and phosphorus oxychloride . The bipyrimidine structure can be synthesized through cyclization reactions involving appropriate precursors like diaminopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bipyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and bipyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring’s aromaticity and the bipyrimidine structure’s ability to form hydrogen bonds and π-π interactions contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in various chemical syntheses.

    4,5’-Bipyrimidine: The parent compound of the bipyrimidine structure, used in coordination chemistry and materials science.

    2-Aminopyrimidine: A related compound with applications in medicinal chemistry.

Uniqueness

4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine is unique due to the combination of the furan and bipyrimidine rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse functionalization and the exploration of novel chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c13-12-15-6-8(9-3-4-14-7-16-9)11(17-12)10-2-1-5-18-10/h1-7H,(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQIVJFMLHWCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2C3=NC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587346
Record name 4'-(Furan-2-yl)[4,5'-bipyrimidin]-2'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851371-58-9
Record name 4'-(Furan-2-yl)[4,5'-bipyrimidin]-2'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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